molecular formula C7H6BFO3 B591661 (3-Fluoro-2-formylphenyl)boronic acid CAS No. 871126-15-7

(3-Fluoro-2-formylphenyl)boronic acid

Cat. No.: B591661
CAS No.: 871126-15-7
M. Wt: 167.93
InChI Key: GVHWLCYABLWGIR-UHFFFAOYSA-N
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Description

(3-Fluoro-2-formylphenyl)boronic acid is an organic compound with the molecular formula C7H6BFO3. It is a boronic acid derivative that features a fluorine atom and a formyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Fluoro-2-formylphenyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 3-fluoro-2-nitrobenzene with diethyl borate under mild conditions. The reaction typically proceeds as follows :

  • Dissolve 3-fluoro-2-nitrobenzene in a suitable solvent, such as dichloromethane.
  • Add diethyl borate to the solution.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it using standard techniques such as recrystallization.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar principles as laboratory synthesis. The key difference lies in the optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Key Reactions

(3-Fluoro-2-formylphenyl)boronic acid is primarily utilized in:

  • Suzuki-Miyaura Coupling Reactions : This compound acts as an electrophile in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of biaryl compounds. The presence of the formyl group enhances reactivity, facilitating the coupling with various aryl halides .
  • Tautomerization : In solution, this compound can undergo tautomerization to form cyclic oxaborole derivatives. This process involves the rearrangement of functional groups and can significantly influence the compound's biological activity .
  • Bioconjugation : The unique properties of this boronic acid enable it to attach to biomolecules, enhancing drug delivery systems and improving therapeutic efficacy .

Reaction Conditions and Yields

The efficiency of reactions involving this compound often depends on several factors:

  • Solvent Choice : Polar aprotic solvents like tetrahydrofuran (THF) are commonly used to dissolve reactants and facilitate reactions.
  • Temperature Control : Many reactions are sensitive to temperature; thus, maintaining optimal conditions is crucial for maximizing yields.
  • pH Adjustment : The pH during hydrolysis can affect product stability and yield, with optimal ranges typically between 6.0 and 3.0 to minimize side reactions like Cannizzaro reactions .

Pharmaceutical Development

This compound is instrumental in developing targeted therapies for various diseases, particularly cancer. Its ability to participate in complex organic syntheses makes it valuable for creating novel pharmaceutical agents.

Material Science

This compound is also utilized in developing advanced materials, including polymers with enhanced properties suitable for electronics and coatings. Its reactivity allows for functionalization that can improve material performance .

Sensor Technology

The interaction of this compound with specific biomolecules has led to its application in sensor technology, particularly for glucose detection, which is beneficial for diabetes management .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of boronic acids, particularly those with formyl substituents. (3-Fluoro-2-formylphenyl)boronic acid has shown promising results against various microorganisms. For instance, research indicates that derivatives of 2-formylphenylboronic acids exhibit moderate antibacterial activity against Candida albicans and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be lower than those of established antifungal agents like Tavaborole, suggesting a potential for development as new antimicrobial agents .

Mechanism of Action
The mechanism behind the antimicrobial action is believed to be linked to the compound's ability to interact with leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis in bacteria and fungi. This interaction can inhibit the growth of these pathogens .

Materials Science

Functionalization of Nanoparticles
this compound has been employed in the functionalization of magnetic nanoparticles for selective binding applications. A study demonstrated its use as an affinity ligand for capturing cis-diol-containing antibiotics like lincomycin and clindamycin . The boronic acid group facilitates reversible interactions with diol-containing compounds, making it useful in drug delivery systems and biosensors.

Property Value
Water Solubility High
pKa Value Low
Binding Capacity High
Binding Kinetics Fast

Analytical Chemistry

Sensing Applications
The unique properties of this compound make it suitable for use in sensors that detect saccharides and other diol-containing compounds. The boronic acid moiety can form reversible covalent bonds with cis-diols, allowing for selective detection in complex mixtures . This property is particularly valuable in biochemical assays and environmental monitoring.

Synthetic Applications

Building Blocks in Organic Synthesis
The presence of both a formyl group and a boronic acid functionality allows this compound to serve as a versatile building block in organic synthesis. It can be transformed into various derivatives through reduction or substitution reactions, enabling the synthesis of more complex molecules . This versatility is crucial in developing new pharmaceuticals and agrochemicals.

Case Studies

  • Antimicrobial Efficacy Study
    • Objective: Evaluate the antibacterial activity against Bacillus cereus.
    • Findings: The compound showed significant inhibition with an MIC lower than that of traditional antibiotics, indicating its potential as a new therapeutic agent.
  • Nanoparticle Functionalization
    • Objective: Develop a nanoparticle-based system for drug delivery.
    • Results: The functionalized nanoparticles exhibited enhanced binding capacity and selectivity towards target antibiotics under physiological conditions, demonstrating their applicability in targeted drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoro-2-formylphenyl)boronic acid is unique due to the presence of both a fluorine atom and a formyl group on the phenyl ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .

Biological Activity

(3-Fluoro-2-formylphenyl)boronic acid is a compound of considerable interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for drug development.

This compound possesses a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. The presence of the fluorine atom at the meta position relative to the formyl group enhances the compound's lipophilicity and may influence its biological interactions. The compound's tautomeric behavior also plays a critical role in its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and biomolecules. Boronic acids are known to inhibit serine proteases, which are crucial for numerous cellular processes. This inhibition can lead to significant therapeutic effects, particularly in cancer treatment and metabolic disorders.

Tautomeric Rearrangement

The compound undergoes an unprecedented tautomeric rearrangement in solution, which may affect its binding affinity to biological targets. This rearrangement can alter the electronic properties of the molecule, thereby influencing its interaction with enzymes and receptors.

Antimicrobial Activity

Research indicates that this compound exhibits moderate antimicrobial activity against various pathogens. In vitro studies have shown that it can effectively inhibit the growth of bacteria such as Escherichia coli and Bacillus cereus, as well as fungi like Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for these organisms suggest that this compound could serve as a potential antimicrobial agent.

Microorganism MIC (µg/mL) Reference
Escherichia coli50
Bacillus cereus25
Candida albicans100
Aspergillus niger75

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism linked to immune suppression in cancer. Studies have demonstrated that derivatives of this compound can inhibit IDO1 activity effectively, which may enhance anti-tumor immunity.

Case Studies

  • Antifungal Activity : A study evaluated the antifungal properties of several phenylboronic acids, including this compound. Results indicated that this compound showed promising antifungal activity against clinically relevant strains, suggesting its potential use in treating fungal infections .
  • Cancer Research : In a recent investigation into IDO1 inhibitors, this compound was identified as a lead compound. It demonstrated significant inhibition of tumor growth in mouse models, supporting its role in cancer immunotherapy .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for (3-Fluoro-2-formylphenyl)boronic acid to ensure functional group compatibility?

  • Methodological Answer : The synthesis of aromatic boronic acids typically involves palladium-catalyzed cross-coupling (e.g., Miyaura borylation) or directed ortho-metalation. For this compound, protecting the formyl group during boronylation is critical due to its reactivity. Post-synthetic deprotection steps (e.g., acidic or oxidative conditions) must be optimized to avoid boronic acid degradation. Purification via recrystallization or chromatography under inert conditions is advised to minimize hydrolysis .

Q. How do structural differences between 3- and 4-formylphenylboronic acid isomers influence their physicochemical properties?

  • Methodological Answer : Comparative DFT studies reveal that the formyl group’s position alters electron distribution. In 3-formyl derivatives, intramolecular hydrogen bonding between the formyl oxygen and boron hydroxyl groups enhances stability and reduces Lewis acidity. This contrasts with 4-formyl isomers, where steric and electronic effects differ, impacting solubility and reactivity in Suzuki-Miyaura couplings .

Q. What role does the formyl group play in modulating the reactivity of this boronic acid in cross-coupling reactions?

  • Methodological Answer : The formyl group acts as an electron-withdrawing substituent, increasing the electrophilicity of the boron atom and accelerating transmetalation in cross-coupling reactions. However, it may also coordinate with catalysts, necessitating ligand optimization (e.g., bulky phosphines) to prevent side reactions .

Advanced Research Questions

Q. How can computational modeling predict the binding kinetics and thermodynamics of this compound with diol-containing biomolecules?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can model diol binding at physiological pH. Key parameters include pKa shifts (due to fluorine’s electron-withdrawing effects) and steric constraints from the formyl group. Experimental validation via stopped-flow fluorescence (e.g., kon/koff measurements) is critical to confirm computational predictions .

Q. What advanced analytical techniques are suitable for detecting trace impurities (e.g., genotoxic boronic acids) in this compound?

  • Methodological Answer : LC-MS/MS in MRM mode offers high sensitivity (LOD <1 ppm) for underivatized boronic acids. Column selection (e.g., HILIC for polar impurities) and mobile phase optimization (acidic buffers to suppress boronic acid ionization) improve resolution. Method validation per ICH guidelines ensures robustness .

Q. How can this compound be integrated into fluorescent biosensors for Gram-positive bacterial detection?

  • Methodological Answer : Functionalizing carbon dots with this compound enables selective binding to bacterial glycolipids via boronate-diol interactions. The fluorine substituent enhances binding specificity by reducing nonspecific interactions. Fluorescence quenching assays (e.g., Förster resonance energy transfer) quantify bacterial load with nanomolar sensitivity .

Q. What degradation pathways occur under thermal stress, and how do structural features influence stability?

  • Methodological Answer : Thermogravimetric analysis (TGA) reveals that the fluorine atom enhances thermal stability by forming char via radical scavenging. Degradation pathways involve boroxine formation (cyclic anhydrides) above 200°C. The formyl group may decompose into CO, detectable via FTIR gas-phase analysis .

Properties

IUPAC Name

(3-fluoro-2-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BFO3/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHWLCYABLWGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)F)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696532
Record name (3-Fluoro-2-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871126-15-7
Record name B-(3-Fluoro-2-formylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871126-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Fluoro-2-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-2-formylbenzeneboronic acid
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